molecular formula C15H17N5 B12248573 9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine

9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine

Cat. No.: B12248573
M. Wt: 267.33 g/mol
InChI Key: NSNRUMIXTGMBQO-UHFFFAOYSA-N
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Description

9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with nucleic acid synthesis or function, leading to its potential antiviral or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that also belongs to the purine class.

    Theobromine: Found in cocoa and chocolate, similar in structure to caffeine.

Uniqueness

9-ethyl-N-(1-phenylethyl)-9H-purin-6-amine is unique due to its specific ethyl and phenylethyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets or alter its metabolic stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

9-ethyl-N-(1-phenylethyl)purin-6-amine

InChI

InChI=1S/C15H17N5/c1-3-20-10-18-13-14(16-9-17-15(13)20)19-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,16,17,19)

InChI Key

NSNRUMIXTGMBQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC(C)C3=CC=CC=C3

Origin of Product

United States

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